molecular formula C17H23N5OS2 B2741283 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide CAS No. 1105226-20-7

2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide

Cat. No. B2741283
CAS RN: 1105226-20-7
M. Wt: 377.53
InChI Key: PZDRNJHFFWFKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Alzheimer’s Disease Treatment

2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide: has been investigated as a potential treatment for Alzheimer’s disease (AD). AD is a neurodegenerative disorder characterized by cognitive decline, memory impairment, and language dysfunction. The compound acts as an acetylcholinesterase inhibitor (AChEI) , which means it helps maintain higher levels of acetylcholine (ACh) in the brain. ACh is crucial for memory and cognitive functions. Specifically, compound 6g demonstrated potent inhibitory activity against AChE, making it a potential lead compound for AD drug development .

Selective AChE Inhibition

Compound 6g selectively inhibits acetylcholinesterase (AChE) without significantly affecting butyrylcholinesterase (BuChE). This selectivity is essential because AChE inhibition is desired for AD treatment, while BuChE modulation can enhance cognitive function. The molecular docking studies confirmed its specificity for AChE .

Mechanism of Inhibition

The kinetic study revealed that compound 6g acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition. Understanding this mechanism is crucial for optimizing drug design and efficacy .

Antipsychotic Properties

Some studies suggest that AChE inhibitors could have antipsychotic effects. Investigating this aspect may reveal novel therapeutic approaches for mental health disorders.

properties

IUPAC Name

2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS2/c1-2-8-18-15(23)13-24-17-20-19-16(25-17)22-11-9-21(10-12-22)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDRNJHFFWFKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.